molecular formula C54H92NO8P B1226263 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine CAS No. 76078-28-9

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine

Cat. No.: B1226263
CAS No.: 76078-28-9
M. Wt: 914.3 g/mol
InChI Key: IDBJTPGHAMAEMV-OIVUAWODSA-N
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Description

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is a phospholipid compound characterized by its unique structure, which includes two 10,12-tricosadiynoyl groups attached to a glycerophosphocholine backbone. This compound is known for its ability to form stable vesicles and its applications in various scientific fields, particularly in the study of cell membranes and drug delivery systems .

Biochemical Analysis

Biochemical Properties

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with liposomal formulations, which are used in x-ray diffraction data analysis . Additionally, this compound can inhibit the proliferation of cancer cells in vitro . The nature of these interactions often involves the formation of micelles or vesicles, which can encapsulate other molecules and facilitate their transport and function within biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to create polydiacetylene vesicles, which can be utilized to study cell membrane properties and interactions . Moreover, this compound has been observed to inhibit cancer cell proliferation, indicating its potential role in modulating cellular growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it forms stable complexes with liposomal formulations, which can be used to deliver therapeutic agents to target cells . Additionally, the compound’s ability to form vesicles allows it to encapsulate and transport other molecules, thereby influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions. Studies have shown that it remains stable in mammalian cells and can be used for long-term experiments . Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for lipid metabolism. The compound’s ability to form vesicles and micelles plays a significant role in its metabolic functions, as these structures can encapsulate and transport other molecules within cells . Additionally, its interactions with specific enzymes can influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to form vesicles also aids in its transport and distribution, allowing it to encapsulate and deliver other molecules to target sites.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function. It can be directed to specific organelles through targeting signals or post-translational modifications . The compound’s ability to form vesicles and micelles allows it to interact with different cellular structures, influencing their function and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine typically involves several steps:

    Synthesis of 10,12-tricosadiynoyl acid: This step involves the preparation of the diynoic acid through a series of organic reactions, including alkylation and deprotection steps.

    Attachment to glycerol backbone: The synthesized 10,12-tricosadiynoyl acid is then esterified with glycerol to form the corresponding diacylglycerol.

    Phosphorylation: The diacylglycerol is phosphorylated to form the phosphatidylcholine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine has several applications in scientific research:

    Cell Membrane Studies: Used as a model compound to study the structure and function of cell membranes.

    Drug Delivery Systems: Forms stable vesicles that can encapsulate drugs, allowing for targeted delivery and controlled release.

    Biophysical Studies: Utilized in the study of lipid bilayers and membrane dynamics

Mechanism of Action

The mechanism of action of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine involves its ability to form stable vesicles and interact with cell membranes. The diynoic groups can undergo polymerization, leading to the formation of a stable polymer network that can encapsulate and release drugs in a controlled manner. This compound also interacts with membrane proteins and lipids, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is unique due to its diynoic groups, which allow for polymerization and the formation of stable polymer networks. This property makes it particularly useful in applications requiring stable vesicle formation and controlled drug release .

Properties

IUPAC Name

[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3/t52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBJTPGHAMAEMV-OIVUAWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226969
Record name 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

914.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76078-28-9
Record name 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076078289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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